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Cat. No.: B1669834 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Dasantafil (SCH 446132) is a phosphodiesterase type 5 (PDE5) inhibitor, a class of drugs

widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2]

Initially developed by Merck Sharp & Dohme Corp., the clinical development of Dasantafil was

discontinued, with its highest attained phase being Phase 2 clinical trials.[3] Recently,

Dasantafil has been identified as an undeclared adulterant in a pressed candy dietary

supplement, bringing renewed attention to this compound.[3] This guide provides a

comprehensive overview of the available technical information on Dasantafil, including its

chemical properties and the general mechanism of action of PDE5 inhibitors. Due to the

discontinuation of its development, publicly available primary research articles with detailed

experimental protocols and extensive quantitative data on Dasantafil are scarce. Therefore,

this guide leverages information on the broader class of PDE5 inhibitors to illustrate its likely

biological function.

Chemical and Physical Properties
While specific experimental data for Dasantafil is limited, its basic chemical and physical

properties have been cataloged.
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Property Value Source

Molecular Formula C22H28BrN5O5 [4]

IUPAC Name

7-[(3-bromo-4-

methoxyphenyl)methyl]-1-

ethyl-8-[[(1R,2R)-2-

hydroxycyclopentyl]amino]-3-

(2-hydroxyethyl)purine-2,6-

dione

[4]

CAS Registry Number 569351-91-3 [4]

Molecular Weight 522.4 g/mol [4]

Mechanism of Action: PDE5 Inhibition
As a PDE5 inhibitor, Dasantafil is presumed to exert its therapeutic effects by modulating the

nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[2][5] This

pathway is crucial for smooth muscle relaxation and vasodilation.

In the context of erectile function, sexual stimulation triggers the release of NO from nerve

endings and endothelial cells in the corpus cavernosum of the penis.[5] NO activates the

enzyme guanylate cyclase, which in turn increases the production of cGMP.[2] Elevated cGMP

levels lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of

several downstream targets that ultimately cause a decrease in intracellular calcium

concentrations and smooth muscle relaxation.[6] This relaxation allows for increased blood flow

into the corpus cavernosum, leading to an erection.[5]

PDE5 is the enzyme responsible for the degradation of cGMP, thus terminating the signaling

cascade.[1] By inhibiting PDE5, Dasantafil would prevent the breakdown of cGMP, leading to

its accumulation and a prolonged and enhanced erectile response to sexual stimulation.[2][5]

A similar mechanism of action in the pulmonary vasculature, where PDE5 is also expressed,

leads to vasodilation and is the basis for using PDE5 inhibitors to treat pulmonary arterial

hypertension.[1][6]

Signaling Pathway Diagram
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Caption: General signaling pathway of PDE5 inhibition.

Experimental Protocols
Detailed experimental protocols specifically for Dasantafil are not available in the public

domain. However, researchers can refer to established methodologies for evaluating other

PDE5 inhibitors. These generally include:

In vitro enzyme inhibition assays: To determine the inhibitory potency (e.g., IC50) of the

compound against purified PDE5 enzyme.

Cell-based assays: To assess the effect of the compound on cGMP levels in cultured smooth

muscle cells.

Ex vivo tissue bath studies: To measure the relaxation of isolated corpus cavernosum or

pulmonary artery tissue strips in response to the compound.

In vivo animal models: To evaluate the efficacy of the compound in animal models of erectile

dysfunction or pulmonary hypertension.

Quantitative Data
Due to the lack of primary research articles, a comprehensive table of quantitative data for

Dasantafil cannot be provided. A recent study identified Dasantafil as an adulterant in a
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pressed candy dietary supplement and reported its quantification.[3]

Parameter Value Source

Concentration in Adulterated

Product
9.31 mg/g [3]

Logical Workflow for PDE5 Inhibitor Evaluation
The development and evaluation of a novel PDE5 inhibitor like Dasantafil would typically

follow a structured workflow, from initial discovery to preclinical and clinical assessment.
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Caption: A typical drug development workflow for a PDE5 inhibitor.
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Conclusion
Dasantafil (SCH 446132) is a PDE5 inhibitor whose clinical development was halted at Phase

2. While detailed primary research data is not publicly available, its mechanism of action is

presumed to be consistent with other drugs in its class, involving the potentiation of the

NO/cGMP signaling pathway. The recent discovery of Dasantafil as a supplement adulterant

underscores the need for continued vigilance and analytical method development to detect

undeclared pharmaceutical ingredients in consumer products. Future research, should it

become available, will be necessary to fully elucidate the specific pharmacological profile of this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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